molecular formula C22H28N4O3S B2369250 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 946217-98-7

2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2369250
CAS No.: 946217-98-7
M. Wt: 428.55
InChI Key: WPOZFUWNKFCFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thioacetamide derivatives featuring a cyclopenta[d]pyrimidine core. Its structure includes a morpholinoethyl substituent at position 1 of the pyrimidine ring and a thioacetamide group linked to an o-tolyl aromatic moiety.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-16-5-2-3-7-18(16)23-20(27)15-30-21-17-6-4-8-19(17)26(22(28)24-21)10-9-25-11-13-29-14-12-25/h2-3,5,7H,4,6,8-15H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOZFUWNKFCFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a novel pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrimidine core followed by the introduction of the morpholinoethyl and thioacetamide groups. The general procedure for synthesizing similar pyrimidine derivatives often involves:

  • Formation of the Pyrimidine Ring : Utilizing appropriate starting materials such as 2-amino-4,6-dihydropyrimidines.
  • Thioether Formation : Reacting with thiol-containing compounds to introduce sulfur into the structure.
  • Acetamide Formation : Coupling with acetic anhydride or acetic acid to yield the final product.

Antitumor Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant antitumor properties . For instance:

  • In Vitro Studies : Compounds similar to 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide have shown promising results against various cancer cell lines. A study reported that certain derivatives exhibited growth inhibition with mean GI50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil (5-FU) .
CompoundCell LineGI50 (µM)Reference
Compound AMDA-MB-2316.33
Compound BMCF-717.90
5-FUMDA-MB-23118.60

The proposed mechanisms through which these compounds exert their antitumor effects include:

  • Inhibition of Key Enzymes : Similar pyrimidine derivatives have been shown to inhibit dihydrofolate reductase and other enzymes critical for nucleotide synthesis .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, enhancing their efficacy .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antiviral Activity : A related pyrimidine derivative demonstrated significant antiviral effects against influenza viruses in vivo, reducing viral load and improving survival rates in infected mice .
  • Toxicity Assessment : Safety profiles were evaluated in animal models, where compounds showed favorable outcomes with minimal toxicity at therapeutic doses .

Scientific Research Applications

Research has indicated several significant biological activities associated with this compound:

1. Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential use in treating infections.

2. Cytotoxicity
Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential applications in oncology.

3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies highlight that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of similar compounds:

  • Anticancer Studies : Research published in peer-reviewed journals has shown that compounds with similar scaffolds can induce apoptosis in cancer cells through mechanisms involving microtubule depolymerization and kinase inhibition.
  • Neuroprotective Effects : Investigations into the neuroprotective properties have indicated that these compounds may help mitigate neurodegenerative processes by inhibiting key enzymes involved in neurotransmitter degradation.
  • Antimicrobial Efficacy : A study focusing on antimicrobial activity demonstrated that derivatives exhibited significant activity against a range of bacterial strains, supporting further investigation into their use as novel antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key analogs are summarized below, with substituent-driven differences in physicochemical and pharmacological properties:

Compound Name (Simplified) Pyrimidine Substituent Aryl Group on Acetamide Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR)
Target Compound 1-(2-Morpholinoethyl) o-Tolyl (2-methylphenyl) 483.56 (calculated) Not reported Not available
2-{[3-(4-Chlorophenyl)-...]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 3-(4-Chlorophenyl) 2,5-Dimethylphenyl 499.99 (CAS: MFCD01850746) Not reported Not available
2-[(4-Methyl-6-oxo-...yl)thio]-N-(4-chlorophenyl)acetamide (5.4) 4-Methyl 4-Chlorophenyl 335.79 >282 δ 12.48 (NH), 10.22 (NHCO), 4.09 (SCH₂)
2-[(4-Methyl-6-oxo-...yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 4-Methyl 2,3-Dichlorophenyl 344.21 [M+H]⁺ 230 δ 12.50 (NH), 10.10 (NHCO), 4.12 (SCH₂)
2-[(4-Methyl-6-oxo-...yl)thio]-N-(4-phenoxy-phenyl)acetamide (5.15) 4-Methyl 4-Phenoxyphenyl 407.45 224 δ 12.45 (NH), 10.08 (NHCO), 4.08 (SCH₂)

Key Observations

Substituent Impact on Solubility and Lipophilicity: The target compound’s morpholinoethyl group likely improves aqueous solubility compared to analogs with chlorophenyl or methyl groups (e.g., 5.4, 5.6), which are more lipophilic . The o-tolyl group balances lipophilicity and steric effects, contrasting with bulkier substituents like 4-phenoxyphenyl (5.15) .

Thermal Stability :

  • Higher melting points in chlorinated analogs (e.g., 5.6 at 230°C vs. 5.15 at 224°C) suggest stronger intermolecular forces (e.g., halogen bonding) .

Synthetic Pathways: Synthesis typically involves alkylation of thiopyrimidinones with chloroacetamides (e.g., describes using 2-chloroacetamides to introduce thioether linkages) . The target compound’s morpholinoethyl group may require additional steps, such as nucleophilic substitution or reductive amination.

Spectroscopic Trends :

  • NH protons in the pyrimidine ring (δ ~12.45–12.50 ppm) and acetamide NHCO (δ ~10.08–10.22 ppm) are consistent across analogs, confirming structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.